molecular formula C22H20N4O2 B12929658 n-(2-Aminophenyl)-4-((5-methoxy-2h-indazol-2-yl)methyl)benzamide CAS No. 920315-40-8

n-(2-Aminophenyl)-4-((5-methoxy-2h-indazol-2-yl)methyl)benzamide

Cat. No.: B12929658
CAS No.: 920315-40-8
M. Wt: 372.4 g/mol
InChI Key: JSOZIQKKXNOPBV-UHFFFAOYSA-N
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Description

n-(2-Aminophenyl)-4-((5-methoxy-2h-indazol-2-yl)methyl)benzamide: is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an aminophenyl group, a methoxyindazole moiety, and a benzamide backbone. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-Aminophenyl)-4-((5-methoxy-2h-indazol-2-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indazole Moiety: Starting from a suitable precursor, the indazole ring can be synthesized through cyclization reactions.

    Methoxylation: Introduction of the methoxy group at the desired position on the indazole ring.

    Aminophenyl Group Introduction: Coupling of the aminophenyl group to the indazole moiety.

    Benzamide Formation: Finally, the benzamide group is introduced through amide bond formation.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

n-(2-Aminophenyl)-4-((5-methoxy-2h-indazol-2-yl)methyl)benzamide: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aminophenyl or methoxyindazole moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

n-(2-Aminophenyl)-4-((5-methoxy-2h-indazol-2-yl)methyl)benzamide:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of n-(2-Aminophenyl)-4-((5-methoxy-2h-indazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    n-(2-Aminophenyl)-4-((5-methoxy-2h-indazol-2-yl)methyl)benzamide: can be compared with other benzamide derivatives, such as:

Uniqueness

The uniqueness of This compound lies in its specific structural features, such as the methoxyindazole moiety, which may confer distinct biological activities compared to other similar compounds.

Properties

CAS No.

920315-40-8

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

N-(2-aminophenyl)-4-[(5-methoxyindazol-2-yl)methyl]benzamide

InChI

InChI=1S/C22H20N4O2/c1-28-18-10-11-20-17(12-18)14-26(25-20)13-15-6-8-16(9-7-15)22(27)24-21-5-3-2-4-19(21)23/h2-12,14H,13,23H2,1H3,(H,24,27)

InChI Key

JSOZIQKKXNOPBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CN(N=C2C=C1)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N

Origin of Product

United States

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